molecular formula C18H21N5O3 B6503121 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea CAS No. 1396814-28-0

3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea

Cat. No. B6503121
CAS RN: 1396814-28-0
M. Wt: 355.4 g/mol
InChI Key: WWXWJINQMIYFJM-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea, otherwise known as 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea, is a synthetic compound with a variety of applications in scientific research. It is a type of benzodioxole, a heterocyclic compound with a five-membered ring containing two oxygen atoms and three carbon atoms. This compound has been used in the synthesis of other compounds, as well as in the study of biological systems.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as benzodioxole derivatives, as well as in the study of biological systems. It has been used to study the effects of various compounds on the human body, as well as to study the mechanism of action of various drugs. It has also been used to study the biochemical and physiological effects of various compounds on cells and organisms.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea is not well understood. However, it is believed that the compound may act as an agonist at certain receptors in the body, such as the G-protein coupled receptor family. It is also thought that the compound may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea have not yet been fully elucidated. However, studies have suggested that the compound may have anti-inflammatory and antioxidant properties. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it has been suggested that the compound may act as an agonist at certain receptors in the body, such as the G-protein coupled receptor family.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea in laboratory experiments include its wide range of applications, its ability to act as an agonist at certain receptors, and its anti-inflammatory and antioxidant properties. Additionally, the compound is relatively easy to synthesize in the laboratory.
The main limitation of using 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea in laboratory experiments is that its mechanism of action is not yet fully understood. Additionally, the compound has not been extensively studied, so its effects on the human body are still largely unknown.

Future Directions

The future directions for research on 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea include further studies on its mechanism of action and its effects on the human body. Additionally, further studies could be conducted to explore the potential therapeutic applications of the compound, such as its use as an anti-inflammatory agent or an antioxidant. Additionally, further studies could be conducted to explore the potential uses of the compound in the synthesis of other compounds. Finally, further studies could be conducted to explore the potential uses of the compound in medical and scientific research.

Synthesis Methods

3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Friedel-Crafts acylation. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide, while the Grignard reaction involves the reaction of an organometallic compound with an organic halide. The Friedel-Crafts acylation, on the other hand, involves the reaction of an aromatic compound with an acid chloride.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c24-18(22-14-1-2-15-16(9-14)26-12-25-15)21-10-13-3-7-23(8-4-13)17-11-19-5-6-20-17/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXWJINQMIYFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

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